![molecular formula C16H17N B13061570 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is a nitrogen-containing heterocyclic compound. It is known for its structural complexity and potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. This compound is characterized by its fused ring system, which includes both benzene and pyridine rings, making it a versatile scaffold for chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane. The reaction is typically carried out in an oil bath at temperatures ranging from 150-160°C for about 20 hours. After the reaction, the mixture is cooled, and concentrated hydrochloric acid and water are added. The product is then extracted using ether and purified by distillation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles such as amines and thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties
Mécanisme D'action
The mechanism of action of 1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the functional groups present on the molecule. The pathways involved often include signal transduction and metabolic processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline is unique due to its fused ring system, which provides a rigid and versatile scaffold for chemical modifications. This structural feature allows for the development of a wide range of derivatives with diverse biological and chemical properties .
Propriétés
Formule moléculaire |
C16H17N |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8-pentaene |
InChI |
InChI=1S/C16H17N/c1-2-7-14-12(5-1)11-13-6-3-9-17-10-4-8-15(14)16(13)17/h1-2,5,7,11H,3-4,6,8-10H2 |
Clé InChI |
KIKIUQPRXKZWHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=CC=CC=C3C4=C2N(C1)CCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


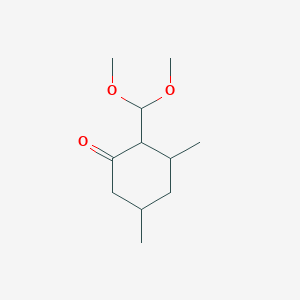
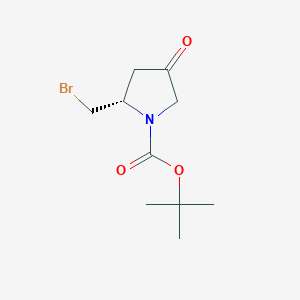
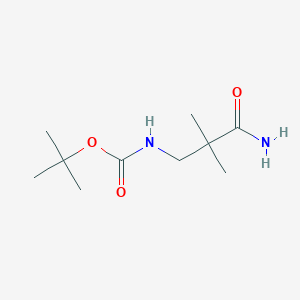
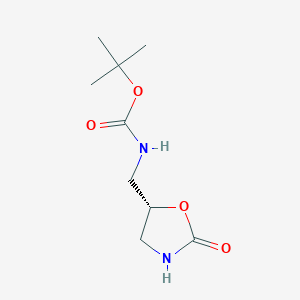
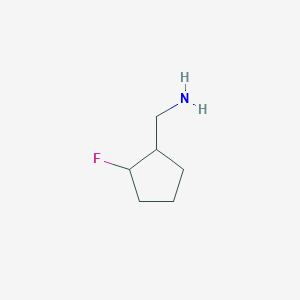
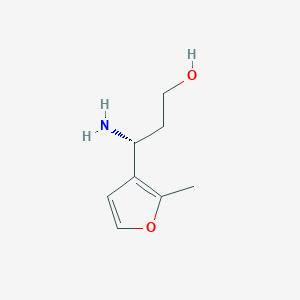
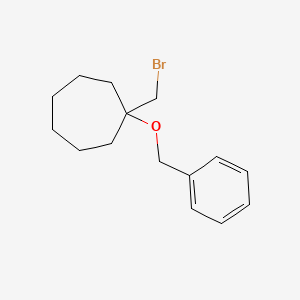
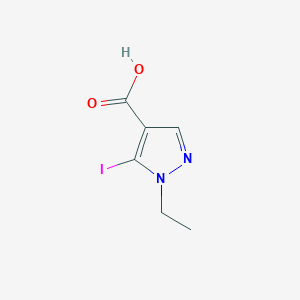
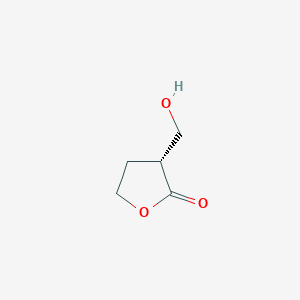
![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
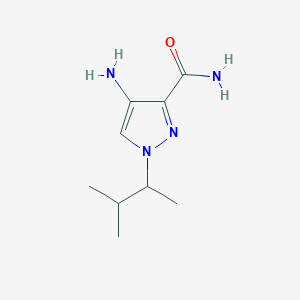
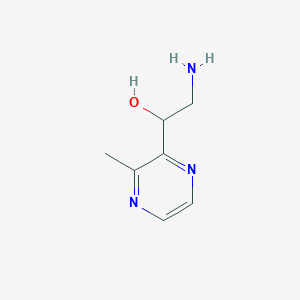
![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)

